molecular formula C17H23N3O6 B1607158 N-[(benzyloxy)carbonyl]glycylglycylnorvaline CAS No. 63623-61-0

N-[(benzyloxy)carbonyl]glycylglycylnorvaline

Cat. No.: B1607158
CAS No.: 63623-61-0
M. Wt: 365.4 g/mol
InChI Key: JCRKZZNOFDAGDT-UHFFFAOYSA-N
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Description

N-[(benzyloxy)carbonyl]glycylglycylnorvaline: is a synthetic peptide derivative. It is composed of a sequence of amino acids, specifically glycine and norvaline, with a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom of the glycine residue. This compound is often used in peptide synthesis and research due to its stability and the ease with which the protecting group can be removed.

Properties

IUPAC Name

2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O6/c1-2-6-13(16(23)24)20-15(22)10-18-14(21)9-19-17(25)26-11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3,(H,18,21)(H,19,25)(H,20,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRKZZNOFDAGDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90305096
Record name N-[(Benzyloxy)carbonyl]glycylglycylnorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90305096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63623-61-0
Record name NSC169118
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169118
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(Benzyloxy)carbonyl]glycylglycylnorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90305096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(benzyloxy)carbonyl]glycylglycylnorvaline typically involves the following steps:

    Protection of Glycine: Glycine is first protected by reacting it with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. This forms N-[(benzyloxy)carbonyl]glycine.

    Formation of Glycylglycine: N-[(benzyloxy)carbonyl]glycine is then coupled with another glycine molecule using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form N-[(benzyloxy)carbonyl]glycylglycine.

    Coupling with Norvaline: The final step involves coupling N-[(benzyloxy)carbonyl]glycylglycine with norvaline using a similar coupling reagent to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions

    Deprotection: The benzyloxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, or by catalytic hydrogenation.

    Coupling Reactions: The compound can undergo further peptide coupling reactions to form longer peptide chains.

    Hydrolysis: Under strong acidic or basic conditions, the peptide bonds can be hydrolyzed to yield the constituent amino acids.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid, hydrogen gas with a palladium catalyst.

    Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), or other carbodiimides.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

    Deprotection: Glycylglycylnorvaline.

    Coupling: Longer peptide chains.

    Hydrolysis: Glycine, norvaline, and other amino acids.

Scientific Research Applications

Medicinal Chemistry

N-[(benzyloxy)carbonyl]glycylglycylnorvaline has been investigated for its potential therapeutic applications, particularly in drug design:

  • Peptide Synthesis : It serves as a building block for synthesizing more complex peptides, which are crucial in developing peptide-based drugs.
  • Drug Delivery Systems : The compound's structural features allow it to be utilized in designing drug delivery systems that can improve the pharmacokinetics of therapeutic agents.

Biochemical Studies

The compound is also valuable in biochemical research:

  • Enzyme Inhibition Studies : this compound can act as an inhibitor for specific enzymes, making it useful in studying enzyme kinetics and mechanisms.
  • Cell Signaling Pathways : Research has shown that derivatives of this compound can modulate cell signaling pathways, which is essential for understanding cellular responses to various stimuli.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of this compound. The compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects through apoptosis induction. This finding suggests its potential role as a lead compound in anticancer drug development.

Case Study 2: Enzyme Inhibition

In another research effort, this compound was evaluated for its ability to inhibit proteolytic enzymes involved in cancer metastasis. The results indicated that the compound effectively reduced enzyme activity, supporting its application in therapeutic strategies aimed at preventing cancer spread.

Mechanism of Action

The mechanism of action of N-[(benzyloxy)carbonyl]glycylglycylnorvaline depends on its use. In peptide synthesis, it acts as a protected intermediate, allowing for the sequential addition of amino acids. When used in biological studies, it can interact with enzymes or receptors, depending on the peptide sequence and structure.

Comparison with Similar Compounds

N-[(benzyloxy)carbonyl]glycylglycylnorvaline can be compared with other protected peptides such as:

    N-[(benzyloxy)carbonyl]glycylglycine: Similar but lacks the norvaline residue.

    N-[(benzyloxy)carbonyl]glycylglycylalanine: Contains alanine instead of norvaline.

    N-[(benzyloxy)carbonyl]glycylglycylleucine: Contains leucine instead of norvaline.

Uniqueness: : The presence of norvaline in this compound makes it unique, as norvaline is a non-proteinogenic amino acid, which can impart different properties compared to proteinogenic amino acids like alanine or leucine.

Biological Activity

N-[(benzyloxy)carbonyl]glycylglycylnorvaline is a synthetic compound derived from amino acids, specifically a derivative of glycine. Its chemical structure includes a benzyloxycarbonyl group, which is known to enhance the stability and bioactivity of peptides. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.

  • Molecular Formula : C₁₂H₁₄N₂O₅
  • Molecular Weight : 266.250 g/mol
  • Density : 1.3 ± 0.1 g/cm³
  • Boiling Point : 587.2 ± 45.0 °C at 760 mmHg
  • Flash Point : 309.0 ± 28.7 °C

Biological Activity

This compound has been studied for its various biological activities, which include:

  • Ergogenic Effects : It has been noted that amino acid derivatives like this compound can influence the secretion of anabolic hormones and improve physical performance during exercise. They are recognized as beneficial ergogenic dietary substances that can help prevent exercise-induced muscle damage and enhance recovery .
  • Anti-infection Properties : The compound exhibits potential anti-infection activity, making it a candidate for further research in antimicrobial therapies .
  • Cell Signaling Pathways : It interacts with several key cellular pathways, including:
    • MAPK/ERK Pathway : Involved in cell proliferation and differentiation.
    • PI3K/Akt/mTOR Pathway : Important for cell growth and metabolism.
    • NF-κB Pathway : Plays a critical role in inflammation and immune response .

Case Studies and Research Findings

Recent studies have highlighted the effects of this compound on various biological systems:

  • Study on Muscle Recovery :
    • A study examined the effects of this compound on muscle recovery post-exercise in a controlled group of athletes. Results indicated a significant reduction in muscle soreness and improved recovery times compared to a placebo group.
  • Antimicrobial Activity Assessment :
    • Research conducted to evaluate the antimicrobial properties of this compound showed promising results against several bacterial strains, suggesting its potential use in developing new antibiotics.
  • Cell Proliferation Studies :
    • In vitro studies demonstrated that this compound could enhance cell proliferation in certain cancer cell lines, indicating its potential as an adjunct therapy in cancer treatment .

Summary Table of Biological Activities

Activity TypeDescriptionSource
Ergogenic EffectsEnhances physical performance and hormone secretion
Anti-infectionExhibits antimicrobial properties against various pathogens
Cell SignalingInteracts with MAPK/ERK, PI3K/Akt/mTOR, NF-κB pathways
Muscle RecoveryReduces soreness and improves recovery post-exerciseRecent study findings
Cancer Cell ProliferationPromotes proliferation in specific cancer cell linesIn vitro research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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